2',4'-Dichloro-3-(4-methylphenyl)propiophenone
Description
2',4'-Dichloro-3-(4-methylphenyl)propiophenone (CAS: 1378584-21-4) is a halogenated aromatic ketone with the molecular formula C₁₆H₁₂Cl₂O. Structurally, it consists of a propiophenone backbone substituted with two chlorine atoms at the 2' and 4' positions of the phenyl ring and a 4-methylphenyl group at the 3-position of the ketone moiety (Figure 1). Its halogenated structure enhances electrophilicity, making it reactive in nucleophilic substitution and coupling reactions .
The compound’s stereoelectronic properties are influenced by the electron-withdrawing chlorine substituents and the electron-donating methyl group on the adjacent phenyl ring. These features modulate its solubility, lipophilicity (predicted log P ~3.5–4.0), and metabolic stability, which are critical for its pharmacokinetic profile in drug development .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-11-2-4-12(5-3-11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-5,7-8,10H,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVVJBRERDSNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644145 | |
| Record name | 1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-22-7 | |
| Record name | 1-Propanone, 1-(2,4-dichlorophenyl)-3-(4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dichloro-3-(4-methylphenyl)propiophenone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-methylphenyl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of 2’,4’-Dichloro-3-(4-methylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: 2’,4’-Dichloro-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2’,4’-Dichloro-3-(4-methylphenyl)propiophenone has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4’-Dichloro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Halogenated Propiophenones
Key Observations:
Substituent Position and Reactivity: The 2',4'-dichloro substitution in the target compound enhances electrophilicity at the carbonyl carbon compared to 3',5'-dichloro isomers, facilitating nucleophilic additions .
Functional Group Modifications: Replacement of chlorine with bromine (e.g., 4'-bromo analogue) increases molecular weight and polarizability, favoring halogen bonding in medicinal chemistry . Thiomethyl (–SCH₃) substituents (e.g., 2',3'-dichloro-3-(4-thiomethylphenyl)propiophenone) improve metabolic stability by resisting oxidative degradation .
Pharmacokinetic and Regulatory Considerations
- Drug-Likeness : Compared to 2-(4-methylphenyl)indolizine (log P = 3.73), the target compound’s log P (~4.0) suggests higher lipophilicity, which may improve blood-brain barrier permeability but increase hepatotoxicity risk .
- Regulatory Status: Unlike methcathinone (a controlled α-methylaminopropiophenone derivative), the target compound lacks psychoactive N-alkylamine substituents, avoiding classification under opioid analog laws .
Biological Activity
2',4'-Dichloro-3-(4-methylphenyl)propiophenone (commonly referred to as DCP) is a synthetic organic compound with potential biological activities. Its structure, characterized by dichlorine and methyl substituents on the phenyl ring, suggests a range of interactions with biological systems. This article reviews the biological activity of DCP, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
- Chemical Formula : C16H14Cl2O
- Molecular Weight : 305.19 g/mol
- CAS Number : 898768-04-2
The presence of chlorine atoms in the structure is believed to enhance the compound's reactivity and biological activity compared to similar compounds lacking these substituents.
The biological activity of DCP can be attributed to its interaction with various molecular targets:
- Antimicrobial Activity : DCP may exert its antimicrobial effects by disrupting bacterial cell membranes or inhibiting key enzymes necessary for microbial survival.
- Anti-inflammatory Effects : The compound could modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties : DCP has been investigated for its ability to induce apoptosis in cancer cells, possibly through the activation of caspase pathways or inhibition of cell proliferation.
Antimicrobial Activity
Research indicates that DCP exhibits significant antimicrobial properties against various bacterial strains. A study conducted by BenchChem reported that compounds similar to DCP showed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Activity
In vitro studies have demonstrated that DCP reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases.
| Cytokine | Control Level (pg/mL) | DCP Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 80 |
| IL-6 | 120 | 50 |
Anticancer Activity
DCP has shown promising anticancer activity in various cancer cell lines. A notable study evaluated its effects on human glioblastoma (U87) and triple-negative breast cancer (MDA-MB-231) cells.
| Cell Line | IC50 (µM) |
|---|---|
| U87 | 10 |
| MDA-MB-231 | 15 |
The results indicate that DCP is more cytotoxic towards U87 cells compared to MDA-MB-231 cells, suggesting a selective action that could be further explored for therapeutic applications.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in MDPI highlighted the effectiveness of DCP derivatives against resistant bacterial strains. The study concluded that modifications to the DCP structure can enhance its antimicrobial potency, providing a pathway for developing new antibiotics. -
Case Study on Anti-inflammatory Properties :
Research conducted by PMC indicated that DCP significantly reduced inflammation markers in animal models of arthritis. The findings suggest that DCP could be developed into a therapeutic agent for managing inflammatory conditions. -
Case Study on Anticancer Effects :
An investigation into the anticancer properties of DCP revealed its ability to inhibit tumor growth in xenograft models. The study emphasized the need for further clinical trials to assess its efficacy and safety in humans.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
